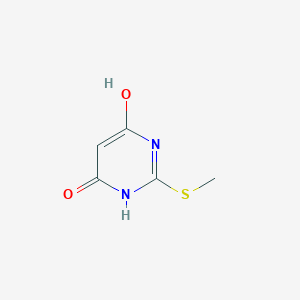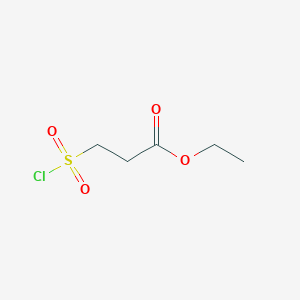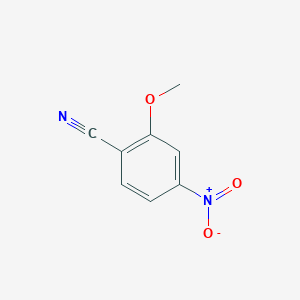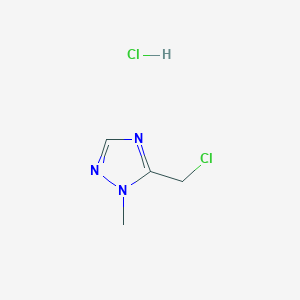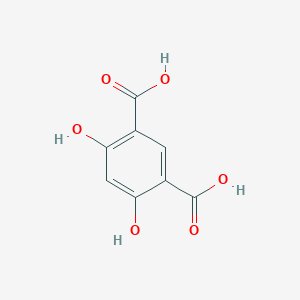![molecular formula C28H18O2 B019973 [9,9'-Biphenanthrene]-10,10'-diol CAS No. 110071-78-8](/img/structure/B19973.png)
[9,9'-Biphenanthrene]-10,10'-diol
Overview
Description
[9,9’-Biphenanthrene]-10,10’-diol is a chemical compound with the molecular formula C28H18O2 It is a derivative of biphenanthrene, characterized by the presence of hydroxyl groups at the 10 and 10’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [9,9’-Biphenanthrene]-10,10’-diol typically involves the reaction of biphenanthrene with suitable reagents to introduce hydroxyl groups at the desired positions. One common method involves the use of oxidative conditions to achieve this transformation. For example, biphenanthrene can be treated with a strong oxidizing agent such as potassium permanganate in an acidic medium to yield [9,9’-Biphenanthrene]-10,10’-diol .
Industrial Production Methods
Industrial production of [9,9’-Biphenanthrene]-10,10’-diol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
[9,9’-Biphenanthrene]-10,10’-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of biphenanthrenequinone derivatives.
Reduction: Formation of dihydro-biphenanthrene derivatives.
Substitution: Formation of esters, ethers, or other substituted derivatives depending on the reagents used.
Scientific Research Applications
[9,9’-Biphenanthrene]-10,10’-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which [9,9’-Biphenanthrene]-10,10’-diol exerts its effects is often related to its ability to interact with biological membranes and proteins. For example, its antibacterial activity is believed to involve disruption of bacterial membrane integrity, leading to cell death . The hydroxyl groups play a crucial role in these interactions, facilitating binding to target molecules and initiating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
[9,9’-Biphenanthrene]-10,10’-dithiol: Similar structure but with thiol groups instead of hydroxyl groups.
[9,9’-Biphenanthrene]-10,10’-dimethoxy: Similar structure but with methoxy groups instead of hydroxyl groups.
Uniqueness
[9,9’-Biphenanthrene]-10,10’-diol is unique due to the presence of hydroxyl groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The hydroxyl groups enhance its solubility in polar solvents and its ability to form hydrogen bonds, making it a versatile compound for various applications.
Properties
IUPAC Name |
10-(10-hydroxyphenanthren-9-yl)phenanthren-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18O2/c29-27-23-15-7-3-11-19(23)17-9-1-5-13-21(17)25(27)26-22-14-6-2-10-18(22)20-12-4-8-16-24(20)28(26)30/h1-16,29-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRSOVDICMIOKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2C4=C(C5=CC=CC=C5C6=CC=CC=C64)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449871 | |
| Record name | [9,9'-Biphenanthrene]-10,10'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110071-78-8 | |
| Record name | [9,9'-Biphenanthrene]-10,10'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


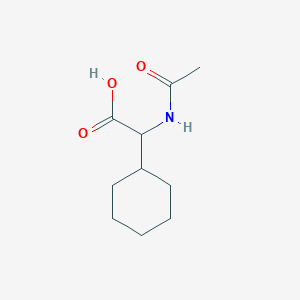
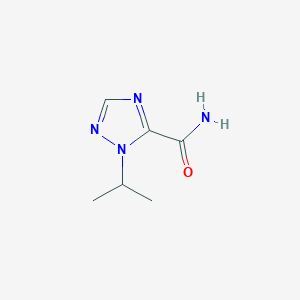
![N,N'-bis[(3,4-dimethoxyphenyl)methyl]-N'-[(2Z,6Z,10Z,14Z,18Z,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]ethane-1,2-diamine](/img/structure/B19896.png)
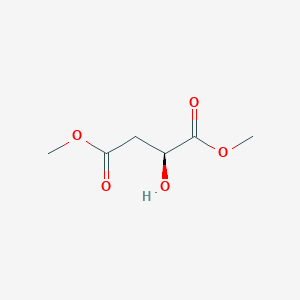

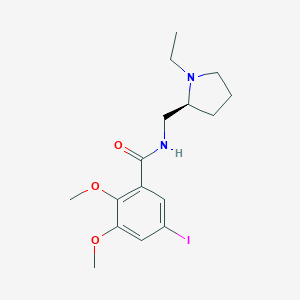
![3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid](/img/structure/B19912.png)


